4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Overview
Description
“4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid” is a compound with the molecular weight of 271.31 . It is also known as 2-allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid . It is typically stored at 4 degrees Celsius and is available in oil form .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the preparation of renin inhibitors . Renin is an enzyme that plays a role in blood pressure regulation and electrolyte balance by catalyzing the conversion of angiotensinogen to angiotensin I .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.31 . It is typically stored at 4 degrees Celsius and is available in oil form . The InChI code for this compound is 1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its protective group, tert-butoxycarbonyl (Boc) , is often used in the synthesis of peptides . The Boc group protects the amine functionality during the synthesis process, allowing for the selective formation of peptide bonds.
Agricultural Chemistry
In agriculture, 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid may serve as a building block for the synthesis of crop protection agents. Its morpholine ring can be incorporated into molecules that act as fungicides or herbicides, providing protection against a wide range of plant pathogens .
Material Science
The compound finds applications in material science, particularly in the development of novel polymers. The morpholine ring can impart flexibility and stability to polymeric chains, which is beneficial for creating materials with specific mechanical properties .
Environmental Science
In environmental science research, this compound’s derivatives could be explored for their potential use in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .
Biochemistry Research
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid: is valuable in biochemistry for studying enzyme-substrate interactions. The morpholine moiety can mimic certain biological molecules, aiding in the understanding of metabolic pathways and enzyme mechanisms .
Medicinal Chemistry
It is also significant in medicinal chemistry for drug design and discovery. The Boc-protected morpholine structure is a common motif in drug molecules, and its manipulation can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWMTRPJZFEWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373164 | |
Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189321-66-2 | |
Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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